molecular formula C24H20N4O4S2 B2620296 N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 441290-22-8

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No.: B2620296
CAS No.: 441290-22-8
M. Wt: 492.57
InChI Key: MHXBRCLDUFXXGQ-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiazole-benzamide class, characterized by a benzothiazole core substituted with an acetamido group at position 6 and a benzamide moiety linked to an indolin-1-ylsulfonyl group. The acetamido group enhances hydrogen-bonding capacity, while the indolinylsulfonyl moiety may influence target selectivity and pharmacokinetics.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S2/c1-15(29)25-18-8-11-20-22(14-18)33-24(26-20)27-23(30)17-6-9-19(10-7-17)34(31,32)28-13-12-16-4-2-3-5-21(16)28/h2-11,14H,12-13H2,1H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXBRCLDUFXXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with acetic anhydride, forming 6-acetamidobenzo[d]thiazole.

    Indoline Derivative Preparation: Indoline derivatives are often prepared through the reduction of indole using catalytic hydrogenation.

    Sulfonamide Formation: The sulfonamide linkage is introduced by reacting the indoline derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the benzothiazole core with the indoline sulfonamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.

    Reduction: Reduction reactions can target the sulfonamide linkage, potentially breaking it down into simpler amines and sulfonic acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under conditions such as acidic or basic environments.

Major Products

    Oxidation: Indole derivatives and sulfonic acids.

    Reduction: Amines and simpler aromatic compounds.

    Substitution: Various substituted benzothiazoles and indolines.

Scientific Research Applications

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinases and proteases.

    Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes such as kinases, which play a crucial role in cell signaling pathways.

    Pathways Involved: By inhibiting these enzymes, the compound can disrupt signaling pathways that are essential for cell proliferation and survival, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole-Benzamide Scaffolds

Several compounds share the benzothiazole-benzamide backbone but differ in substituents (Table 1):

Compound Name Substituents on Benzothiazole Substituents on Benzamide Key Properties Reference
Target Compound 6-Acetamido 4-(Indolin-1-ylsulfonyl) Not fully characterized in evidence; hypothesized to modulate kinase/enzymes N/A
N-(5-Methoxybenzo[d]thiazol-2-yl)-4-((4-ethylpiperazin-1-yl)methyl)benzamide 5-Methoxy 4-((4-Ethylpiperazin-1-yl)methyl) Mp: 177.2°C; HRMS validated; 90% yield; enzyme inhibitory potential
N-(6-Bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide 6-Bromo 4-(4-Methylpiperazin-1-yl) Mp: 234.6–238.2°C; 55% yield; Suzuki coupling synthesis
N-(4-Pyridin-2-yl)thiazol-2-yl)-4-((2-azidoethoxy)triethyleneglycol)benzamide Pyridinyl Triethylene glycol-azide Yellow oil; hydrogenation-dependent purification; used in click chemistry

Key Observations :

  • Substituent Position : The 6-position on benzothiazole (e.g., acetamido, bromo) influences solubility and target binding. Bromo substituents (as in ) may enhance electrophilicity, whereas acetamido groups improve hydrophilicity.
  • Benzamide Modifications : Sulfonyl groups (e.g., indolinylsulfonyl) mimic kinase-binding motifs seen in compound 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide), which activates NF-κB .

Sulfonyl-Containing Analogues

Compounds with sulfonyl groups exhibit distinct bioactivity profiles (Table 2):

Compound Name Sulfonyl Group Type Bioactivity/Properties Reference
Target Compound Indolin-1-ylsulfonyl Hypothesized kinase/enzyme modulation N/A
N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Piperidin-1-ylsulfonyl NF-κB activation (prolonged signal in HTS)
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide Sulfamoylphenyl IR: 1382, 1155 cm⁻¹ (SO₂); NMR-confirmed NH₂

Key Observations :

  • Sulfonyl Role : Sulfonyl groups enhance binding to enzymes (e.g., carbonic anhydrase, kinases) via polar interactions. The indolinylsulfonyl group in the target compound may offer steric bulk compared to smaller sulfamoyl groups in .
Spectroscopic Validation
  • 1H/13C NMR : Benzothiazole protons resonate at δ 7.1–8.1 ppm (aromatic), while acetamido NH appears near δ 10.6 ppm (D2O-exchangeable) .
  • HRMS : Precision (±0.001 Da) critical for validating molecular formulas (e.g., C33H26N7O3S: calcd 632.1533, found 632.1542 ).

Biological Activity

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an antimicrobial agent, anti-inflammatory drug, and inhibitor of ubiquitin ligases.

Chemical Structure and Properties

The compound features a complex structure comprising a benzothiazole core , an indoline moiety , and a sulfonamide functional group . These structural components contribute to its chemical reactivity and biological activity. The presence of acetamido and sulfonyl groups enhances its solubility, making it suitable for various biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies involving Broth microdilution testing , the compound demonstrated effectiveness against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Its activity was comparable to other benzothiazole derivatives, which are known for their antimicrobial effects .

Ubiquitin Ligase Inhibition

A significant area of interest is the compound's potential as a ubiquitin ligase inhibitor . Ubiquitin ligases play a crucial role in protein degradation, and their inhibition has implications for cancer treatment. A related patent suggests that compounds with similar structures may inhibit ubiquitin ligase activity, warranting further investigation into this compound as a candidate for this therapeutic target.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions, requiring careful control of temperature and pH to optimize yield and purity. The compound's reactivity allows for the modification of its structure to enhance biological activity or create derivatives for further study .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique features of this compound:

Compound NameStructural FeaturesUnique Aspects
N-(6-chlorobenzo[d]thiazol-2-yl)acetamideContains a chlorinated benzothiazolePotentially enhanced antibacterial activity
N-(6-methoxybenzo[d]thiazol-2-yl)acetamideFeatures a methoxy group on the benzothiazoleImproved solubility and bioavailability
Triazolo-thiadiazole derivativesIncorporates triazole and thiadiazole ringsUnique pharmacological profiles
1,3,4-Oxadiazole derivativesContains oxadiazole ringsDiverse biological activities

Q & A

Q. What are the standard synthetic routes for N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step organic reactions, starting with the preparation of the benzothiazole core followed by sulfonylation and coupling steps. Key methods include:

  • Friedel-Crafts acylation for heterocyclic ring formation under solvent-free conditions using Eaton’s reagent .
  • Sulfonamide coupling using indoline sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
    Optimization strategies:
  • Use HPLC-guided purification to isolate intermediates, achieving yields of 78–90% .
  • Adjust temperature (60–80°C) and solvent polarity (DMSO/ethyl acetate mixtures) to minimize byproducts .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • 1H/13C-NMR spectroscopy : Assigns chemical shifts for the benzothiazole (δ 7.4–8.6 ppm), acetamide (δ 2.1 ppm), and indoline sulfonyl groups (δ 3.2–3.8 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated: 484.52; observed: 484.51) .
  • HPLC with UV detection (λ = 254 nm) confirms purity >95% .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Antimicrobial activity : Broth microdilution assays against Mycobacterium tuberculosis (MIC50 < 10 µM) targeting aminoacyl-tRNA synthetases (AARSs) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
  • Enzyme inhibition : Fluorescence-based assays for cyclooxygenase-2 (COX-2) or kinase inhibition (e.g., EGFR) .

Advanced Research Questions

Q. How can researchers address contradictory data between in vitro enzyme inhibition and cellular activity in cancer models?

Discrepancies may arise from differences in cell permeability, off-target effects, or metabolic instability. Mitigation strategies:

  • Perform cellular thermal shift assays (CETSA) to validate target engagement in live cells .
  • Use pharmacokinetic profiling (e.g., plasma stability, microsomal half-life) to identify metabolic liabilities .
  • Conduct transcriptomic analysis (RNA-seq) to uncover compensatory pathways masking target inhibition .

Q. What structural-activity relationship (SAR) strategies can guide the design of analogs with improved potency?

  • Substituent variation : Replace the indoline sulfonyl group with morpholine or piperazine sulfonamides to enhance solubility .
  • Bioisosteric replacement : Substitute the acetamide group with trifluoroacetamide for metabolic stability .
  • Molecular docking : Use Glide or AutoDock to predict binding poses with AARSs or COX-2, prioritizing analogs with stronger hydrogen-bond interactions (e.g., -SO2NH- with Arg residues) .

Q. What methods are recommended to assess selectivity against off-target enzymes or receptors?

  • Kinase profiling panels (e.g., Eurofins KinaseProfiler) to evaluate inhibition of 50+ kinases at 1 µM .
  • Radioligand binding assays for GPCRs (e.g., serotonin, dopamine receptors) to rule out neurological side effects .
  • Cytotoxicity counter-screens on non-cancerous cell lines (e.g., HEK293) to identify selective anticancer agents .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results between antibacterial and anti-inflammatory assays?

The compound may exhibit polypharmacology , targeting both bacterial AARSs and human COX-2. To resolve:

  • Conduct gene knockout studies (e.g., CRISPR-Cas9) in bacterial models to confirm AARS dependency .
  • Use COX-2 selective inhibitors (e.g., celecoxib) as controls in inflammation assays to isolate mechanisms .

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